molecular formula C17H11NO4 B2405522 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid CAS No. 174636-86-3

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid

Cat. No. B2405522
CAS RN: 174636-86-3
M. Wt: 293.278
InChI Key: HPOVLKMMKKJBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid (2BQC) is an aromatic heterocyclic compound that is used in a variety of scientific research applications. It is a member of the quinoline class of compounds and is characterized by its unique molecular structure and properties. 2BQC has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Antibacterial Properties

  • A study by Shankerrao et al. (2013) discussed the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, showing their significant antioxidant and antibacterial activities against various pathogens, including Enterococcus sp. and Staphylococcus aureus (Shankerrao, Bodke, & Mety, 2013).

Novel Compound Synthesis

  • Gao et al. (2011) described the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, contributing to the development of new compounds in this chemical class (Gao, Liu, Jiang, & Li, 2011).

Potential in Treating Tuberculosis

  • Li et al. (2019) synthesized new compounds from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, which showed significant anti-tubercular activity, suggesting potential use in tuberculosis treatment (Li, Xu, Li, Gao, & Chen, 2019).

Fluorescent Properties for Probing Applications

  • Bodke, Shankerrao, and Harishkumar (2013) synthesized 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as blue-green fluorescent probes, indicating their potential use in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).

Applications in Catalysis

  • Dayan, Tercan, and Özdemir (2016) explored Ru(II) complexes with bidentate benzimidazole-based ligands derived from quinoline-2-carboxylic acid for the catalytic oxidation of benzyl alcohol, highlighting their potential in catalysis (Dayan, Tercan, & Özdemir, 2016).

Antimicrobial Screening

  • Idrees et al. (2020) synthesized and evaluated the antimicrobial activity of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, again indicating the potential pharmaceutical applications of these compounds (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOVLKMMKKJBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.